
5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic molecule that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of fluorine atoms in the molecule is of particular interest because fluorine can significantly alter the physical, chemical, and biological properties of organic compounds .
Synthesis Analysis
The synthesis of fluorinated tetrahydroquinoline derivatives has been explored through different methodologies. One approach involves the directed ortho-lithiation reaction to produce 8-fluoro-3,4-dihydroisoquinoline, which can then be transformed into various tetrahydroisoquinoline derivatives . Another method includes the resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline using enantiomers of 3-bromocamphor-8-sulfonic acid, followed by the determination of the absolute configuration through X-ray structures . Additionally, a cascade approach using a silver-catalyzed intramolecular aminofluorination of alkyne has been developed to synthesize 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines in a one-pot reaction .
Molecular Structure Analysis
The molecular structure of fluorinated tetrahydroquinolines has been studied using single crystal X-ray diffraction. The crystal structures of compounds with different fluoro substitutions have been reported, providing insights into the conformational features and intermolecular interactions involving fluorine atoms . These studies highlight the role of organic fluorine as a crystal engineering tool, influencing the packing features in the crystal lattice through interactions such as C–F...F, C–H...F, and C–H...O .
Chemical Reactions Analysis
Fluorinated tetrahydroquinolines participate in various chemical reactions. For instance, nucleophilic reagents have been used to replace the fluorine atom in certain positions of the tetrafluoroquinoline ring . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activity, such as antitubercular agents .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into the tetrahydroquinoline core significantly affects the physical and chemical properties of these compounds. Fluorine's high electronegativity and small size can lead to increased lipophilicity, metabolic stability, and potential for central nervous system activity . The precise impact of fluorine on the properties of this compound would require further experimental data, which is not provided in the current set of papers. However, the general trends observed in fluorinated organic compounds suggest that such modifications are likely to enhance the molecule's drug-like characteristics.
Applications De Recherche Scientifique
Chemical Resolution and Enantioselectivity
The scientific research around 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) primarily focuses on its resolution, enantioselectivity, and potential application in the synthesis of biologically active compounds. Studies have explored various methods to achieve the enantioselective resolution of FTHQ, demonstrating its significance in the field of asymmetric synthesis and pharmaceuticals.
Resolution Techniques
FTHQ has been resolved using tartaric acid derivatives in different solvents, showcasing strong kinetics and solvent dependence without solvation. This research proposes an economic resolution process incorporating a racemization step, emphasizing the compound's versatility in industrial applications (Bálint et al., 2002).
Enantioselective Enrichment
The N-phthaloyl derivative of the (R)-enantiomer has been used to resolve racemic FTHQ, with effective enrichment achieved by recrystallization. This process highlights the potential for producing enantiopure compounds, important in drug synthesis and development (Bálint et al., 2000).
Supercritical Fluid Extraction
Another innovative method involves the separation of FTHQ enantiomers using supercritical carbon dioxide. This technique underscores the utility of supercritical fluid extraction in the pharmaceutical industry for achieving high purity enantiomers (Kmecz et al., 2001).
Antitubercular Activity
Research into derivatives of FTHQ has shown potential antitubercular activity, opening avenues for the development of new treatments against tuberculosis. This application is crucial given the ongoing need for effective antitubercular agents (Ukrainets et al., 2006).
Pharmacological Applications
Studies have also delved into the pharmacological implications of FTHQ derivatives, including their use in ocular hypotensive action and as Na+/H+ exchanger inhibitors. These findings point to the compound's potential in developing novel therapeutic agents (Pamulapati & Schoenwald, 2011); (Fukumoto et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
The primary targets of 5-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline are currently unknown. This compound is a derivative of tetrahydroquinoline, a class of compounds known for their wide range of biological activities . .
Mode of Action
As a fluorinated quinoline, it may share some properties with other members of this class, which are known to interact with their targets via hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of a fluorine atom can enhance the biological activity of these compounds .
Biochemical Pathways
Other fluorinated quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (16521) and its form (powder), suggest that it may have good bioavailability .
Result of Action
Given the known activities of other fluorinated quinolines, it is possible that this compound could have antibacterial, antineoplastic, or antiviral effects .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
5-fluoro-6-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDWTJXJHRUOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

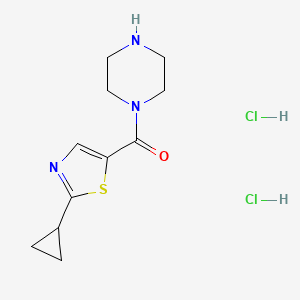

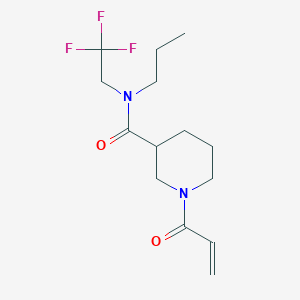

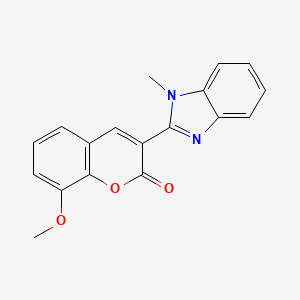
![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)
![3,6-dichloro-N-[1-(ethanesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2506808.png)
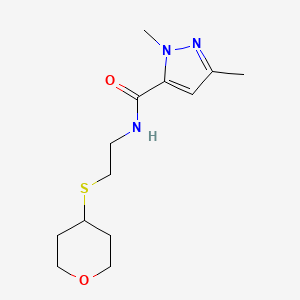


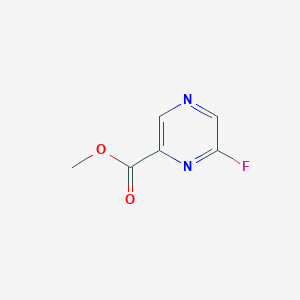
![N-(3,5-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2506816.png)

![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)